molecular formula C15H16N2 B12269323 2-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

2-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12269323
M. Wt: 224.30 g/mol
InChI Key: KDUWZBGYZSTRDO-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydroisoquinoline core substituted with a 6-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized by treating 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate via cyclization in the presence of dimethylacetamide .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow systems and catalytic processes can enhance the efficiency of the synthesis. For example, the continuous flow synthesis of 2-methylpyridines via α-methylation has been reported to be more efficient and environmentally friendly compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, dimethylacetamide, and various catalysts. For example, the cyclization reaction mentioned earlier involves the use of hydrazine hydrate and dimethylacetamide .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the cyclization reaction yields this compound as the primary product .

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes. For example, it may act as an inhibitor of certain enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroisoquinoline core and 6-methylpyridin-2-yl substitution make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C15H16N2/c1-12-5-4-8-15(16-12)17-10-9-13-6-2-3-7-14(13)11-17/h2-8H,9-11H2,1H3

InChI Key

KDUWZBGYZSTRDO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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